(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the 1H-NMR data shows multiple peaks indicating the presence of various types of hydrogen atoms in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its NMR, IR, and mass spectral data . For example, the IR spectrum shows peaks corresponding to various functional groups present in the molecule .Scientific Research Applications
Synthesis and Biological Activity
A study by Patel, Agravat, and Shaikh (2011) focuses on the synthesis of amide derivatives, including compounds related to the target molecule, which exhibited variable and modest antimicrobial activity against several strains of bacteria and fungi. This research highlights the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antagonistic Properties
Romero et al. (2012) describe the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), suggesting the potential of such compounds in therapeutic applications targeting this receptor (Romero et al., 2012).
Anti-inflammatory and Analgesic Agents
Abu‐Hashem, Al-Hussain, and Zaki (2020) explored novel compounds derived from visnaginone and khellinone for their anti-inflammatory and analgesic properties, indicating the utility of these compounds in pain management and inflammation control (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Analytical Chemistry Applications
Nyeborg, Pissavini, Lemasson, and Doucet (2010) validated an HPLC method for the simultaneous and quantitative determination of various organic UV-filters in cosmetics, demonstrating the relevance of chemical analysis in quality control and safety evaluation of cosmetic products (Nyeborg et al., 2010).
Tubulin Polymerization Inhibition
Prinz et al. (2017) reported on inhibitors of tubulin polymerization derived from tricyclic heterocycles, showcasing the potential of these compounds in cancer therapy by halting tumor growth and inducing cell cycle arrest (Prinz et al., 2017).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstM. tuberculosis . The target of these derivatives is often the DprE1 enzyme , which is crucial for the survival of the bacterium .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction often results in the disruption of essential biological processes in the target organism, such as cell division or metabolic processes .
Biochemical Pathways
cell wall biosynthesis of M. tuberculosis by inhibiting the DprE1 enzyme . This disruption can lead to downstream effects such as impaired cell division and ultimately, cell death .
Result of Action
Based on the known effects of similar benzothiazole derivatives, it can be inferred that the compound may lead tocellular apoptosis or cell death .
Properties
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3S/c1-31-21-11-10-20(26)23-22(21)27-25(33-23)29-14-12-28(13-15-29)24(30)17-6-5-9-19(16-17)32-18-7-3-2-4-8-18/h2-11,16H,12-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDXFITWTURQPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.